N-Acetyl O-Benzyl Lamivudine
CAS No.: 1091585-30-6
Cat. No.: VC21180804
Molecular Formula: C17H17N3O5S
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1091585-30-6 |
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Molecular Formula | C17H17N3O5S |
Molecular Weight | 375.4 g/mol |
IUPAC Name | [(2R,5S)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate |
Standard InChI | InChI=1S/C17H17N3O5S/c1-11(21)18-13-7-8-20(17(23)19-13)14-10-26-15(25-14)9-24-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15+/m0/s1 |
Standard InChI Key | MKSGJSLVQHXINJ-LSDHHAIUSA-N |
Isomeric SMILES | CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CS[C@@H](O2)COC(=O)C3=CC=CC=C3 |
SMILES | CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C3=CC=CC=C3 |
Canonical SMILES | CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structure
N-Acetyl O-Benzyl Lamivudine (CAS: 1091585-30-6) is a modified derivative of lamivudine, a nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV-1 infection and chronic hepatitis B. The compound features an N-acetyl group and an O-benzyl group attached to the lamivudine structure, specifically modifying the amino group on the cytosine ring and the hydroxyl group on the oxathiolane ring, respectively .
The chemical name of the compound is N-[1-[(2R,5S)-2-[(Benzoyloxy)methyl]-1,3-oxathiolan-5-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl-acetamide, reflecting its structural modifications to the parent lamivudine molecule . These modifications significantly alter the compound's physical and chemical properties while preserving the core oxathiolane nucleoside structure that is essential for its relevance in pharmaceutical research.
Physical and Chemical Properties
The physical and chemical properties of N-Acetyl O-Benzyl Lamivudine distinguish it from the parent compound lamivudine, primarily due to the addition of the acetyl and benzyl groups. These modifications affect solubility, stability, and other pharmacologically relevant characteristics.
Table 1: Physicochemical Properties of N-Acetyl O-Benzyl Lamivudine
Property | Characteristic |
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Molecular Formula | C₁₇H₁₇N₃O₅S |
Molecular Weight | 375.4 g/mol |
Physical Appearance | White Solid |
Solubility | Chloroform, Dichloromethane, DMSO |
Storage Conditions | 2-8°C, Protected from air and light |
Purity (Commercial) | ≥98% |
The addition of the N-acetyl and O-benzyl groups increases the molecular weight compared to lamivudine (229.26 g/mol), while also enhancing the compound's lipophilicity . This increased lipophilicity affects the solubility profile, making the compound more soluble in organic solvents like chloroform and dichloromethane, but potentially less soluble in aqueous media compared to lamivudine.
Relationship to Lamivudine
To understand the significance of N-Acetyl O-Benzyl Lamivudine, it is essential to examine its relationship to the parent compound, lamivudine. Lamivudine (3TC) is a synthetic nucleoside analog that acts as a reverse transcriptase inhibitor with activity against HIV-1 and hepatitis B virus (HBV) .
Lamivudine Structure and Mechanism
Lamivudine's chemical structure includes an oxathiolane ring with a cytosine base, creating a nucleoside analog. The key structural feature that enables its antiviral activity is the absence of a 3'-OH group on the oxathiolane ring . This feature is critical for its mechanism of action:
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Cellular kinases phosphorylate lamivudine to its active 5'-triphosphate metabolite
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The activated form competes with natural nucleosides for incorporation into viral DNA
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Once incorporated, the lack of a 3'-OH group prevents the formation of 5' to 3' phosphodiester linkages
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This results in termination of DNA chain elongation, effectively inhibiting viral replication
N-Acetyl O-Benzyl Lamivudine retains this core structure but with the addition of protecting groups that modify its pharmacological properties. The N-acetyl group protects the 4-amino group on the cytosine moiety, while the O-benzyl group protects the 5'-hydroxyl on the oxathiolane ring . These modifications effectively mask the key functional groups that would normally be involved in phosphorylation and incorporation into viral DNA.
Research Applications
N-Acetyl O-Benzyl Lamivudine serves several important functions in pharmaceutical research, particularly in the fields of antiviral and anticancer drug development.
As a Protected Intermediate
One of the primary applications of N-Acetyl O-Benzyl Lamivudine is as a protected intermediate in the synthesis of lamivudine and related nucleoside analogs. The N-acetyl and O-benzyl groups serve as protecting groups for the reactive amino and hydroxyl functionalities, respectively, allowing for selective chemical manipulations at other positions in the molecule .
This protection strategy is crucial in the development of novel nucleoside analogs and in the optimization of synthetic routes to established drugs like lamivudine. The protecting groups can be selectively removed under appropriate conditions to regenerate the active functional groups when needed.
Structure-Activity Relationship Studies
N-Acetyl O-Benzyl Lamivudine is valuable in structure-activity relationship (SAR) studies of nucleoside analogs. By comparing the biological activities of the protected derivative with the parent compound and other analogs, researchers can gain insights into:
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The importance of specific functional groups for antiviral activity
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The role of lipophilicity in cellular uptake and distribution
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The impact of molecular modifications on metabolic stability
These studies contribute to the rational design of next-generation antiviral agents with improved efficacy, reduced toxicity, and enhanced resistance profiles.
Metabolic and Pharmacokinetic Research
The compound serves as a tool for investigating the metabolic fate of lamivudine and related nucleoside analogs. By tracking the deprotection of N-Acetyl O-Benzyl Lamivudine in biological systems, researchers can gain insights into:
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The enzymes involved in the bioactivation of nucleoside prodrugs
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The rate-limiting steps in the metabolic activation pathway
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Potential sites of metabolic variability that might affect therapeutic outcomes
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Interactions with other drugs that might influence metabolism
This information is valuable for optimizing dosing regimens and predicting drug-drug interactions in clinical settings.
Applications in Drug Delivery Research
Recent advances in drug delivery systems have explored the potential of modified nucleoside analogs like N-Acetyl O-Benzyl Lamivudine in targeted delivery approaches.
Nanoparticle Formulations
Research has investigated the potential benefits of incorporating modified nucleoside analogs into nanoparticle formulations. In one study, nanoparticle-encapsulated lamivudine showed enhanced inhibition of proliferation in cancer cell lines compared to free lamivudine . Similar approaches could potentially be applied to N-Acetyl O-Benzyl Lamivudine, leveraging its increased lipophilicity for improved encapsulation efficiency and targeted delivery.
Peptide-Mediated Delivery
Innovative approaches using peptide-based carriers have been explored for the delivery of nucleoside analogs like lamivudine. Research has demonstrated that:
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Cysteine and arginine-rich peptides can enhance the intracellular transport of fluorescently-labeled lamivudine
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Cyclic peptides show greater efficiency in transporting nucleoside cargoes into cells
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Tricyclic peptides with balanced positive charge and hydrophobicity can improve cellular uptake of lamivudine and related compounds
These delivery strategies could potentially be adapted for N-Acetyl O-Benzyl Lamivudine to enhance its utility in research applications requiring cellular internalization.
Size | Price (USD) | Typical Discount |
---|---|---|
5 mg | $150.00-380.00 | 10% |
50 mg | $1200.00 | 10% |
When working with N-Acetyl O-Benzyl Lamivudine, researchers should consider:
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Storage conditions: The compound should be stored at 2-8°C, protected from air and light
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Solubility considerations: For experimental applications, appropriate solvents include chloroform, dichloromethane, and DMSO
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Stability concerns: Like other nucleoside derivatives, N-Acetyl O-Benzyl Lamivudine may be sensitive to extreme pH conditions and elevated temperatures
These considerations are important for maintaining the integrity of the compound during research applications and ensuring reliable experimental results.
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